Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate
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Overview
Description
Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions often require the use of catalysts such as iodine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby disrupting cell membrane integrity and leading to cell death . The compound may also interact with enzymes involved in critical biochemical pathways, such as Sterol 14-alpha demethylase (CYP51) .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another imidazole derivative with antifungal properties.
Miconazole: Used to treat fungal infections.
Fluconazole: A triazole antifungal agent.
Uniqueness
Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
13-oxa-4,10,15-triazatetracyclo[8.3.1.12,5.04,9]pentadeca-2,5(15),6,8-tetraene |
InChI |
InChI=1S/C11H11N3O/c1-2-10-12-8-6-14(10)11(3-1)13-4-5-15-9(8)7-13/h1-3,6,9H,4-5,7H2 |
InChI Key |
FCVRIOCIEAAEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CN1C3=CC=CC4=NC2=CN43 |
Origin of Product |
United States |
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